molecular formula C23H15ClN4O2 B2699681 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291869-36-7

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No. B2699681
CAS RN: 1291869-36-7
M. Wt: 414.85
InChI Key: HNZNCYQUMJIOBM-UHFFFAOYSA-N
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Description

The compound “4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a methylphenyl group, and a phthalazinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the chlorophenyl and methylphenyl groups would likely make the molecule quite bulky and potentially impact its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and phthalazinone rings. These rings could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorophenyl and methylphenyl groups could potentially impact its solubility, while the oxadiazole and phthalazinone rings could influence its reactivity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to the specified compound, such as various 1,2,4-oxadiazole, 1,3,4-oxadiazole, and phthalazine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have been identified as potential agents against a range of bacteria and fungi, indicating their significant role in the development of new antimicrobial drugs. For example, studies have demonstrated the synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol-derivatives with notable antimicrobial activities (El-Hashash et al., 2012); (Sridhara et al., 2010).

Anticancer Activity

Similarly, certain derivatives have been explored for their anticancer potential. Research involving the synthesis of compounds containing the 1,3,4-oxadiazole moiety has revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting their application in cancer therapy. For instance, compounds have been evaluated for their effectiveness against breast, lung, colon, and ovarian cancer cell lines, with some showing higher activities than reference drugs (Ravinaik et al., 2021).

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and potential biological activities. It could also be interesting to study the impact of the different functional groups on its properties .

Mechanism of Action

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-6-2-5-9-19(14)28-23(29)18-8-4-3-7-17(18)20(26-28)22-25-21(27-30-22)15-10-12-16(24)13-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNCYQUMJIOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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